Home > Products > Screening Compounds P120448 > 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine - 1343603-66-6

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Catalog Number: EVT-6301160
CAS Number: 1343603-66-6
Molecular Formula: C11H8BrN3S
Molecular Weight: 294.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[¹¹C]DS2OMe

Relevance: [¹¹C]DS2OMe is the radiolabeled version of DS2OMe and thus shares its core structure []. Given the suggested structural similarities between DS2OMe and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, [¹¹C]DS2OMe would also be structurally related to the target compound, likely exhibiting similar features crucial for GABAA receptor binding.

4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one

Compound Description: This compound is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist []. It exhibits promising characteristics as a potential anti-obesity drug candidate, with low risks for hERG inhibition and phospholipidosis induction.

Relevance: The compound shares the core imidazo[1,2-a]pyridine scaffold with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This structural similarity suggests that both compounds belong to the same chemical class and may exhibit overlapping pharmacological activities, although they target different receptors.

1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The structures incorporate various aryloxy groups at the 8-position of the imidazo[1,2-a]pyrazine ring system [].

Relevance: While both the target compound and these derivatives contain imidazo-fused heterocycles, the core structures differ. The target compound features an imidazo[1,2-a]pyridine, whereas the derivatives are based on an imidazo[1,2-a]pyrazine scaffold []. These compounds exemplify variations on a central heterocyclic motif and might provide insights into structure-activity relationships within this class of compounds.

(Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one derivatives

Compound Description: This set of compounds encompasses (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one and its derivatives with substituents such as methyl and iodo at different positions on the imidazo[1,2-a]pyridine core. UV irradiation of these compounds induces photoisomerization, producing a mixture of E-isomers and furanoic derivatives [].

Relevance: These compounds, particularly the parent compound (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one, share the imidazo[1,2-a]pyridine core structure with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. The research highlights the photochemical behavior of this heterocyclic system, potentially relevant to the target compound's reactivity and stability.

3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propionic acid methyl ester

Compound Description: This compound, also referred to as Remimazolam, is a short-acting benzodiazepine. It is synthesized through a multi-step process and is of interest for its potential sedative and anesthetic properties [, ].

Relevance: Although structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, Remimazolam represents another example of a bioactive molecule containing the imidazo[1,2-a]pyridine motif [, ]. This highlights the versatility of this core structure in medicinal chemistry and its potential for generating diverse pharmacological agents.

2-(4-Bromophenyl)-2,3-dihydro-imidazo[1,2-a]pyridin-3-ylmethylene]- phenyl-amine (BDIPMA)

Compound Description: BDIPMA is a derivative of imidazo[1,2-a]pyridine that has been investigated as a corrosion inhibitor for carbon steel in saline solutions. This suggests potential applications in industrial settings where corrosion is a concern [].

Relevance: BDIPMA shares the imidazo[1,2-a]pyridine core with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. Both compounds demonstrate the diverse applications of this heterocyclic scaffold, extending from medicinal chemistry to materials science [].

Compound Description: This compound serves as a precursor for radioiodination to generate potential amyloid imaging agents []. Amyloid imaging is crucial for diagnosing and monitoring Alzheimer's disease, underscoring the compound's significance in medical research.

Relevance: While structurally different from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds highlight the use of heterocyclic compounds in developing diagnostic and therapeutic agents []. The inclusion of a pyridine ring in both compounds further suggests potential commonalities in their chemical reactivity and potential applications.

6-substituted 3-unsubstituted 2-styryl(and benzoyl)imidazo[1,2-b]pyridazines

Compound Description: These compounds, containing various substituents at the 6-position and styryl or benzoyl groups at the 2-position of the imidazo[1,2-b]pyridazine core, were synthesized and evaluated for their binding affinity to rat brain benzodiazepine receptors []. Their structure-activity relationships provide insights into the structural features crucial for interacting with these receptors.

Relevance: Although structurally distinct, these compounds and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine belong to a similar class of heterocyclic compounds containing fused imidazole rings []. The investigation of their interaction with benzodiazepine receptors, known to be modulated by imidazo-containing compounds, suggests potential commonalities in their pharmacological profiles.

Compound Description: This compound is a derivative of imidazo[1,2-b]pyridazine that exhibits moderate binding affinity for rat brain benzodiazepine receptors, suggesting potential for development into a therapeutic agent targeting these receptors [].

Relevance: Although structurally distinct, both 3-benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b]pyridazine and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine are nitrogen-containing heterocyclic compounds containing fused imidazole rings and have been investigated for their interactions with benzodiazepine receptors []. This suggests that despite structural variations, these compounds might share pharmacological properties or mechanisms of action.

6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one

Compound Description: This compound serves as a versatile building block for synthesizing diverse heterocyclic compounds, including coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles []. These derivatives are of interest for their potential antiproliferative activity against various cancer cell lines.

Relevance: While structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, this compound highlights the use of brominated heterocycles in the development of new pharmaceutical agents [].

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) []. It served as a starting point for scaffold hopping and lead optimization, ultimately leading to the discovery of brain-penetrant ALK inhibitors, which are valuable tools for studying ALK's role in the central nervous system.

Relevance: While sharing the imidazole ring, Compound 1 differs from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine in the core heterocyclic structure. Compound 1 features an imidazo[1,2-b]pyridazine scaffold, whereas the target compound has an imidazo[1,2-a]pyridine []. This comparison underscores the subtle structural changes that can significantly impact a compound's biological target and activity.

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: Compound 13 is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor derived from the optimization of Compound 1 []. This compound effectively reduces phosphorylated ALK levels in the mouse brain, demonstrating its potential as a valuable tool for studying ALK's role in the central nervous system and its therapeutic potential.

Relevance: Like Compound 1, Compound 13 differs from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine in the core heterocyclic structure, featuring a pyrrolo[2,3-b]pyridine scaffold instead of an imidazo[1,2-a]pyridine []. This highlights the structural diversity among kinase inhibitors and emphasizes that different heterocyclic scaffolds can accommodate the necessary pharmacophores for potent and selective kinase inhibition.

N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine

Compound Description: This compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) 7 and 9. It also effectively inhibits the proliferation of multiple human cancer cell lines, demonstrating its potential as an anti-cancer agent []. The compound's mechanism of action involves disrupting the cell cycle and inducing apoptosis in cancer cells.

Relevance: This compound and 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine both contain imidazo-fused heterocycles, although the core structures differ []. The inclusion of an imidazo[1,2-a]pyrimidine in this compound, as opposed to the imidazo[1,2-a]pyridine in the target compound, highlights the structural diversity possible within this class of compounds while maintaining biological activity.

Compound Description: These compounds are allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a target for treating Type 2 diabetes []. They bind to a site distinct from the GLP-1 binding site and can enhance or inhibit the receptor's activity.

Relevance: Among these compounds, Compound 4 is particularly noteworthy because it specifically contains an imidazo[1,2-a]pyridine core, the same as in 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. This structural commonality suggests that both compounds might share similar pharmacological profiles or interact with related biological targets, despite their distinct substituents and overall structures [].

N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

Compound Description: SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT) that exhibits partial inhibition of dopamine uptake without significantly affecting DAT binding or d-amphetamine-induced dopamine release []. This unique pharmacological profile suggests its potential as a tool for studying DAT function and as a lead for developing novel therapeutics for conditions associated with DAT dysfunction.

Relevance: SRI-29574 features an imidazo[1,2-a]pyridine core, aligning it structurally with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This highlights the presence of the imidazo[1,2-a]pyridine motif in compounds targeting different neurotransmitter systems, emphasizing its potential versatility in medicinal chemistry.

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines and N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines

Compound Description: These two sets of compounds, Schiff bases (methanimines) and their reduced aryl aminomethyl derivatives (methanamines), were synthesized and evaluated for their antimicrobial activity []. The presence of the imidazo[1,2-a]pyridine core and variations in the aryl substituents provide insights into structure-activity relationships for these compounds.

Relevance: These compounds share the imidazo[1,2-a]pyridine core with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, suggesting they belong to the same chemical class []. The research focuses on exploring the antimicrobial potential of compounds within this structural class by modifying substituents attached to the core structure.

6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles (Compound 6)

Compound Description: Compound 6, a 6-phenyl pyridine derivative, serves as a key intermediate in synthesizing a series of novel 6-phenyl pyridine derivatives, including carbohydrazide derivatives, which are then evaluated for their antimicrobial activity and inhibitory activity against cyclin-dependent kinases (CDKs) [].

Relevance: Though structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, the use of a thiophene substituent in Compound 6 is notable []. This common structural feature suggests potential similarities in their chemical reactivity or physicochemical properties.

3-amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbohydrazide (Compound 11)

Compound Description: Compound 11 is a potent antimicrobial agent synthesized from a 6-phenyl pyridine derivative []. Molecular docking studies suggest that Compound 11 exhibits inhibitory activity against CDKs by forming hydrogen bonds and electrostatic interactions with the target protein.

Relevance: While structurally different from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds exemplify the application of heterocyclic compounds in developing antimicrobial agents []. The presence of a thiophene substituent in both compounds further suggests potential shared chemical properties or synthetic pathways.

Compound Description: This diverse set of compounds was synthesized using a pyridine core as a common structural element []. These compounds were designed to investigate the additive effect of different heterocyclic rings on the antitumor activity of the resulting molecules.

Relevance: The presence of imidazo[1,2-a]pyridine derivatives within this set directly relates to the structure of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, highlighting the shared chemical class []. The research systematically explores structural variations around a central pyridine ring, offering valuable insights into how different substituents and heterocyclic moieties influence antitumor activity.

6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Compound 1)

Compound Description: Compound 1, a pyridine derivative substituted with naphthyl and thienyl moieties, is a starting material for synthesizing various pyridine, pyrazolopyridine, and furopyridine derivatives []. These derivatives were designed as potential CDK2 inhibitors and evaluated for their anticancer activity.

Relevance: While Compound 1 itself is structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, both compounds utilize a thiophene substituent []. This commonality suggests potential shared chemical properties or synthetic strategies during their preparation.

2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4)

Compound Description: Compound 4 is a pyridine derivative that demonstrates significant CDK2 inhibitory activity, with an IC50 value of 0.24 μM []. This compound also exhibits potent anticancer activity against various human cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.

Relevance: Similar to Compound 1, Compound 4 shares the thiophene substituent with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, hinting at potential similarities in their chemical properties or synthetic routes [].

6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 8)

Compound Description: Compound 8 is a pyrazolopyridine derivative that exhibits potent CDK2 inhibitory activity, with an IC50 value of 0.65 μM []. This compound also demonstrates significant anticancer activity against various human cancer cell lines.

Relevance: Although structurally distinct from 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, Compound 8, like Compounds 1 and 4, incorporates a thiophene substituent []. This shared feature suggests potential commonalities in their chemical properties or synthetic pathways.

S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (Compound 11)

Compound Description: Compound 11, a pyridine derivative containing a thiophene substituent, displays potent CDK2 inhibitory activity, with an IC50 value of 0.50 μM []. It also exhibits significant anticancer activity against various human cancer cell lines, making it a potential lead compound for developing new anticancer drugs.

Relevance: Like Compounds 1, 4, and 8, Compound 11 incorporates a thiophene substituent, drawing a parallel with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine and suggesting potential similarities in their chemical properties or synthetic routes [].

ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)

Compound Description: Compound 14 is a furopyridine derivative that demonstrates potent CDK2 inhibitory activity, with an IC50 value of 0.93 μM []. This compound also shows significant anticancer activity against various human cancer cell lines.

Relevance: As with Compounds 1, 4, 8, and 11, Compound 14 incorporates a thiophene substituent, highlighting a common structural feature with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine and suggesting potential similarities in their chemical properties or synthetic routes [].

Compound Description: These three compounds are novel PET tracers developed for imaging aggregated tau in Alzheimer's disease []. They exhibit high affinity for tau neurofibrillary tangles, good selectivity against Aβ plaques, and appropriate pharmacokinetic and metabolic properties in preclinical studies.

Relevance: Out of these three, [¹¹C]RO6924963 shares the imidazo[1,2-a]pyridine core structure with 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine []. This underscores the significance of this specific heterocyclic system in developing imaging agents targeting Alzheimer's disease pathology.

Properties

CAS Number

1343603-66-6

Product Name

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Molecular Formula

C11H8BrN3S

Molecular Weight

294.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.